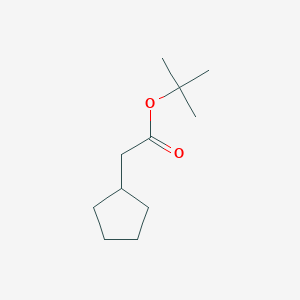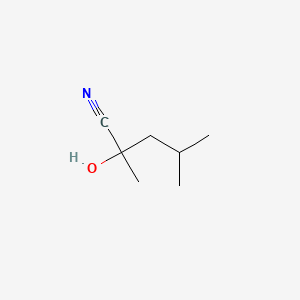![molecular formula C7H6N2OS B8751980 Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
Thiazolo[4,5-c]pyridin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-c]pyridin-2-ylmethanol is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . The reaction conditions often include the use of a slight excess of sodium acetate and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-c]pyridine-2-methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[4,5-c]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reaction conditions vary depending on the desired product but often involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazolo[4,5-c]pyridine, which can have different functional groups attached, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-c]pyridin-2-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of thiazolo[4,5-c]pyridine-2-methanol involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its high antitumor and antibacterial activities.
Thiazolo[5,4-b]pyridine: Exhibits potent inhibitory activity against specific enzymes.
Uniqueness
Thiazolo[4,5-c]pyridin-2-ylmethanol is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-3,10H,4H2 |
InChI-Schlüssel |
SMBQNZCADOLJCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC(=N2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)






![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)


